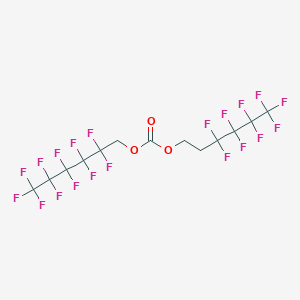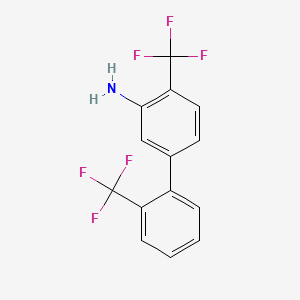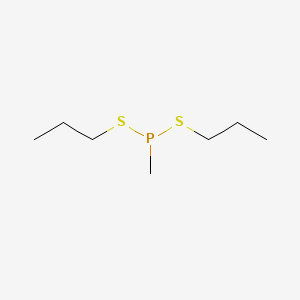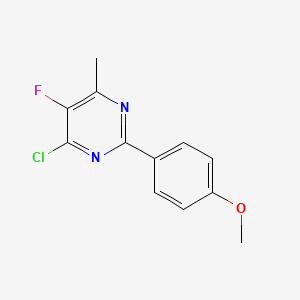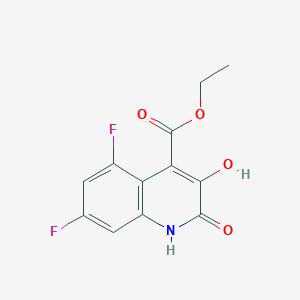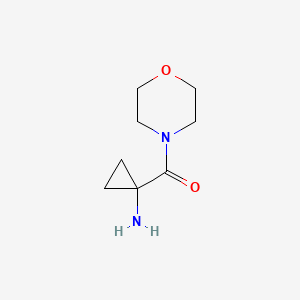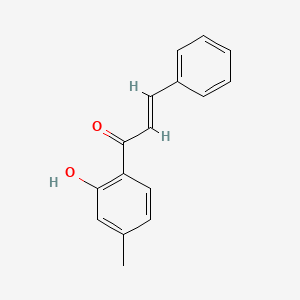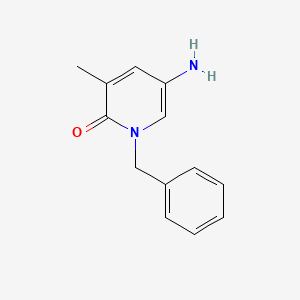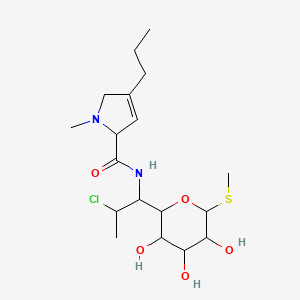
Dehydroclindamycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Dehydroclindamycin is synthesized through the hydrogenation of clindamycin hydrochloride using a Raney nickel catalyst, followed by chromatography . This method ensures the production of high-purity this compound, which is essential for its effectiveness as an antibiotic.
化学反应分析
Dehydroclindamycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of this compound oxide, while reduction may yield this compound alcohol .
科学研究应用
Dehydroclindamycin has a wide range of scientific research applications, including:
作用机制
Dehydroclindamycin exerts its effects by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This action prevents the assembly of the ribosome and the translation process, ultimately leading to the death of the bacterial cell . The molecular targets involved in this process include the 23S RNA of the 50S subunit .
相似化合物的比较
Dehydroclindamycin is unique among lincosamides due to its specific structure and mechanism of action. Similar compounds include:
Clindamycin: Another lincosamide antibiotic with a similar mechanism of action but different structural properties.
Lincomycin: The parent compound of lincosamides, from which clindamycin and this compound are derived.
Erythromycin: A macrolide antibiotic that also binds to the 50S ribosomal subunit but has a different chemical structure.
This compound’s unique structure allows it to be effective against a broader range of bacterial strains compared to its counterparts .
属性
分子式 |
C18H31ClN2O5S |
|---|---|
分子量 |
423.0 g/mol |
IUPAC 名称 |
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propyl-2,5-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C18H31ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h7,9,11-16,18,22-24H,5-6,8H2,1-4H3,(H,20,25) |
InChI 键 |
RMQIGGGBJDZABU-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


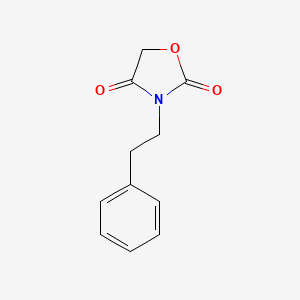
![[hydroxy-[[5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12078085.png)

